molecular formula C27H24N2O B6303387 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine CAS No. 2067287-48-1

2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine

Cat. No.: B6303387
CAS No.: 2067287-48-1
M. Wt: 392.5 g/mol
InChI Key: KNJFVCHQPOOCOP-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with diphenyl, methoxyphenyl, and cyclopropylmethyl groups, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

5-(cyclopropylmethyl)-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O/c1-30-23-16-14-21(15-17-23)26-24(18-19-12-13-19)25(20-8-4-2-5-9-20)28-27(29-26)22-10-6-3-7-11-22/h2-11,14-17,19H,12-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJFVCHQPOOCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2CC3CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzaldehyde derivatives with suitable amines, followed by cyclization and functional group modifications to introduce the methoxyphenyl and cyclopropylmethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the interaction and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium
  • 2,6-Diphenyl-4-(p-tolyl)pyrylium
  • 2,6-Diphenyl-4-(4-fluorophenyl)pyrylium

Uniqueness

Compared to similar compounds, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(cyclopropylmethyl)pyrimidine stands out due to the presence of the cyclopropylmethyl group, which imparts unique steric and electronic properties. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

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